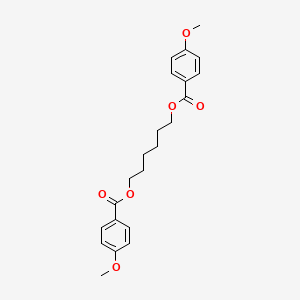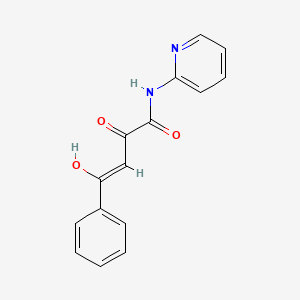
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide is an organic compound that belongs to the class of enaminones Enaminones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide typically involves the condensation of a β-keto ester with an amine. One common method is the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic attack by the amine to form the desired enaminone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide can be used as an intermediate in the synthesis of more complex molecules. Its enaminone structure makes it a versatile building block for various organic transformations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of both phenyl and pyridine rings suggests that it may interact with biological targets in unique ways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Enaminones are known to exhibit a range of pharmacological activities, and modifications to the structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide would depend on its specific biological activity. Generally, enaminones can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The phenyl and pyridine rings may facilitate binding to hydrophobic pockets or aromatic residues in target proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide: An isomer with a different configuration around the double bond.
4-oxo-4-phenyl-N-(pyridin-2-yl)butanamide: A compound lacking the hydroxyl group.
2-hydroxy-4-oxo-4-phenylbut-2-enamide: A compound lacking the pyridine ring.
Uniqueness
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide is unique due to its specific configuration and the presence of both phenyl and pyridine rings. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-pyridin-2-ylbut-3-enamide |
InChI |
InChI=1S/C15H12N2O3/c18-12(11-6-2-1-3-7-11)10-13(19)15(20)17-14-8-4-5-9-16-14/h1-10,18H,(H,16,17,20)/b12-10- |
InChI Key |
PMMTVPZUVBJVFO-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=CC=N2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


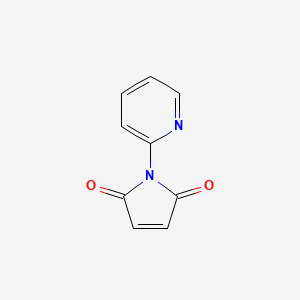
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
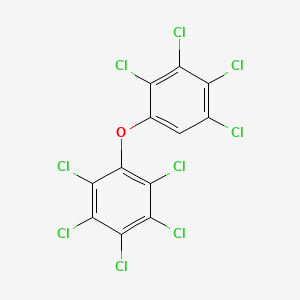
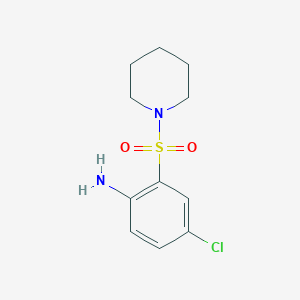
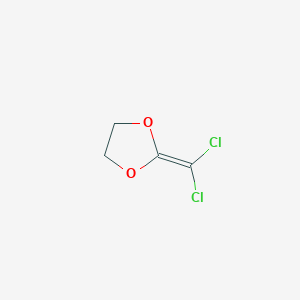
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
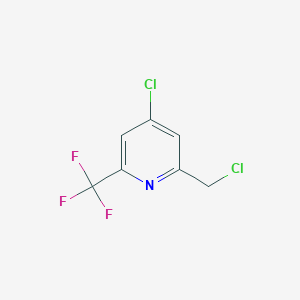
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
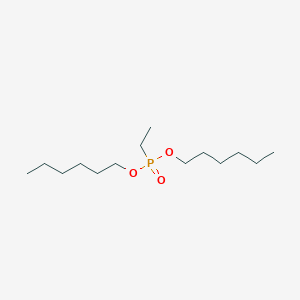
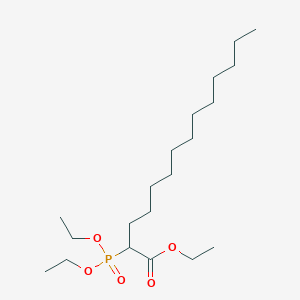
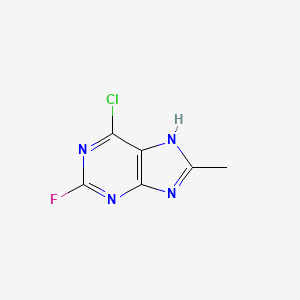
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
